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Introduction
SPD-2 (Spindle-defective protein 2), and its human homolog Cep192, is a crucial centrosomal

protein that plays a pivotal role in the regulation of the cell cycle. It is integral to centrosome

maturation, centriole duplication, and the assembly of the mitotic spindle.[1] SPD-2 acts as a

scaffold protein, recruiting key regulatory molecules, such as Aurora A kinase and Polo-like

kinase 1 (PLK1), to the centrosome, thereby initiating a signaling cascade essential for mitotic

progression. Given its critical functions, the production of pure, active SPD-2/Cep192 is

indispensable for structural studies, inhibitor screening, and the development of potential

therapeutics targeting cell division.

This document provides detailed protocols for the expression and purification of recombinant

SPD-2/Cep192, focusing on common laboratory-scale methods. The protocols are designed to

be adaptable for various downstream applications.
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Property Predicted Value

Molecular Weight ~218 kDa

Isoelectric Point (pI) 6.2

Note: The isoelectric point was predicted using the IPC 2.0 server. This value is theoretical and

should be used as a starting point for optimizing ion-exchange chromatography conditions.

Table 2: Overview of a Multi-Step Purification Strategy for SPD-2/Cep192

Purification Step Principle Purpose Expected Purity

Affinity

Chromatography (His-

tag or GST-tag)

Specific binding of a

fusion tag to an

immobilized ligand.

Primary capture of the

target protein from the

crude cell lysate.

60-90%

Ion-Exchange

Chromatography (IEX)

Separation based on

net surface charge.

Removal of remaining

protein contaminants

with different

isoelectric points.

>95%

Size-Exclusion

Chromatography

(SEC)

Separation based on

hydrodynamic radius

(size and shape).

Removal of

aggregates and final

polishing of the

monomeric protein.

>98%

Experimental Protocols
Recombinant Expression of SPD-2/Cep192 in E. coli
This protocol describes the expression of N-terminally tagged SPD-2/Cep192 in Escherichia

coli. The choice between a His-tag and a GST-tag will depend on the downstream application

and the specific properties of the SPD-2/Cep192 construct. GST, being a larger tag, can

sometimes enhance the solubility of the fusion protein.

Materials:

E. coli expression strain (e.g., BL21(DE3))
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Expression vector containing the SPD-2/Cep192 gene fused to a His6-tag (e.g., pET series)

or GST-tag (e.g., pGEX series)

Luria-Bertani (LB) broth

Appropriate antibiotic (e.g., ampicillin or kanamycin)

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

Protocol:

Transform the expression plasmid into a competent E. coli expression strain.

Plate the transformed cells on an LB agar plate containing the appropriate antibiotic and

incubate overnight at 37°C.

Inoculate a single colony into 50 mL of LB broth with the selective antibiotic and grow

overnight at 37°C with shaking.

The next day, use the overnight culture to inoculate 1 L of LB broth containing the antibiotic.

Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches

0.6-0.8.

Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

Continue to incubate the culture at a reduced temperature (e.g., 18-25°C) for 16-20 hours to

enhance protein solubility.

Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

Discard the supernatant and store the cell pellet at -80°C until purification.

Purification of His-tagged SPD-2/Cep192
This protocol outlines a three-step purification process for His-tagged SPD-2/Cep192.

Buffers:
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Lysis Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1x

protease inhibitor cocktail.

Wash Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-40 mM imidazole.

Elution Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM imidazole.

Protocol:

Resuspend the frozen cell pellet in ice-cold Lysis Buffer.

Lyse the cells by sonication on ice.

Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.

Equilibrate a Ni-NTA agarose column with Lysis Buffer.

Load the clarified lysate onto the column.

Wash the column with 10-20 column volumes of Wash Buffer to remove non-specifically

bound proteins.

Elute the His-tagged protein with Elution Buffer.

Collect fractions and analyze by SDS-PAGE to identify fractions containing the purified

protein.

Based on the predicted pI of 6.2 for human Cep192, anion-exchange chromatography at a pH

above this value is recommended.

Buffers:

IEX Buffer A (Binding Buffer): 20 mM Tris-HCl pH 8.0, 25 mM NaCl.

IEX Buffer B (Elution Buffer): 20 mM Tris-HCl pH 8.0, 1 M NaCl.

Protocol:
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Pool the fractions from the IMAC step containing SPD-2/Cep192 and buffer exchange into

IEX Buffer A using a desalting column or dialysis.

Equilibrate an anion-exchange column (e.g., Q-Sepharose) with IEX Buffer A.

Load the buffer-exchanged sample onto the column.

Wash the column with IEX Buffer A until the baseline absorbance at 280 nm is stable.

Elute the protein using a linear gradient of 0-100% IEX Buffer B over 20 column volumes.

Collect fractions and analyze by SDS-PAGE.

Buffer:

SEC Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT.

Protocol:

Concentrate the pooled, purified fractions from the IEX step.

Equilibrate a size-exclusion chromatography column (e.g., Superdex 200 or Superose 6)

with SEC Buffer.

Load the concentrated protein sample onto the column.

Run the chromatography at a constant flow rate and collect fractions.

Analyze the fractions by SDS-PAGE to identify those containing the monomeric, purified

SPD-2/Cep192.

Purification of GST-tagged SPD-2/Cep192
This protocol details the purification of GST-tagged SPD-2/Cep192.

Buffers:

Lysis Buffer: 1x PBS, 1 mM DTT, 1 mM PMSF, 1x protease inhibitor cocktail.
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Wash Buffer: 1x PBS, 1 mM DTT.

Elution Buffer: 50 mM Tris-HCl pH 8.0, 10-20 mM reduced glutathione.

Protocol:

Resuspend the cell pellet in Lysis Buffer and lyse the cells as described for the His-tagged

protein.

Clarify the lysate by centrifugation.

Equilibrate a Glutathione-Sepharose column with Wash Buffer.

Load the clarified lysate onto the column.

Wash the column extensively with Wash Buffer.

Elute the GST-tagged protein with Elution Buffer.

Collect fractions and analyze by SDS-PAGE.

If the GST-tag needs to be removed, a protease cleavage site (e.g., for PreScission Protease

or Thrombin) should be engineered between the GST tag and the SPD-2/Cep192 sequence.

Protocol:

Dialyze the eluted protein into a cleavage buffer compatible with the chosen protease.

Add the protease and incubate according to the manufacturer's instructions.

To remove the cleaved GST tag and the protease (if it is also GST-tagged), pass the sample

over the Glutathione-Sepharose column again. The untagged SPD-2/Cep192 will be in the

flow-through.

Following affinity purification and tag cleavage, further purification by ion-exchange and size-

exclusion chromatography, as described in sections 2.2 and 2.3, is recommended to achieve

high purity.
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Visualizations
SPD-2/Cep192 Purification Workflow
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Caption: Experimental workflow for recombinant SPD-2/Cep192 purification.
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Caption: SPD-2/Cep192 signaling in centrosome maturation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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